Cas no 13726-18-6 (1-Chloro-4-(chloromethyl)-2-methoxybenzene)

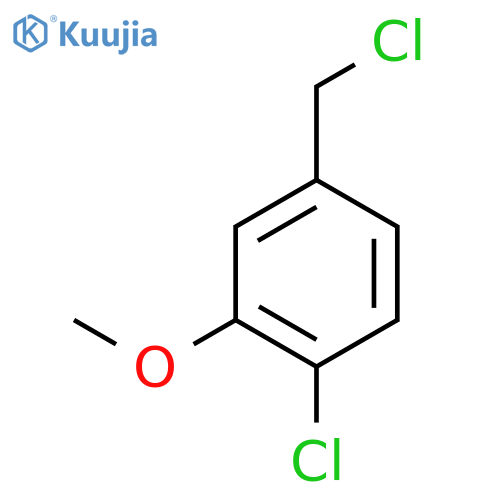

13726-18-6 structure

商品名:1-Chloro-4-(chloromethyl)-2-methoxybenzene

CAS番号:13726-18-6

MF:C8H8Cl2O

メガワット:191.054520606995

MDL:MFCD18393581

CID:1091746

PubChem ID:57609443

1-Chloro-4-(chloromethyl)-2-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-Chloro-4-(chloromethyl)-2-methoxybenzene

- Benzene, 1-chloro-4-(chloromethyl)-2-methoxy-

- 4-chloro-3-methoxybenzyl chloride

- DB-147432

- 13726-18-6

- SCHEMBL2974160

- EN300-246603

- WMRRGRXKYOAUQD-UHFFFAOYSA-N

- DTXSID50727311

- A908153

-

- MDL: MFCD18393581

- インチ: InChI=1S/C8H8Cl2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3

- InChIKey: WMRRGRXKYOAUQD-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(CCl)=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 189.9952203g/mol

- どういたいしつりょう: 189.9952203g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

1-Chloro-4-(chloromethyl)-2-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246603-0.05g |

1-chloro-4-(chloromethyl)-2-methoxybenzene |

13726-18-6 | 95% | 0.05g |

$101.0 | 2024-06-19 | |

| Enamine | EN300-246603-10.0g |

1-chloro-4-(chloromethyl)-2-methoxybenzene |

13726-18-6 | 95% | 10.0g |

$2269.0 | 2024-06-19 | |

| Enamine | EN300-246603-2.5g |

1-chloro-4-(chloromethyl)-2-methoxybenzene |

13726-18-6 | 95% | 2.5g |

$1034.0 | 2024-06-19 | |

| A2B Chem LLC | AA50368-500mg |

1-Chloro-4-(chloromethyl)-2-methoxybenzene |

13726-18-6 | 95% | 500mg |

$464.00 | 2024-04-20 | |

| 1PlusChem | 1P0013HC-2.5g |

Benzene, 1-chloro-4-(chloromethyl)-2-methoxy- |

13726-18-6 | 95% | 2.5g |

$1334.00 | 2025-02-18 | |

| Aaron | AR0013PO-100mg |

Benzene, 1-chloro-4-(chloromethyl)-2-methoxy- |

13726-18-6 | 95% | 100mg |

$234.00 | 2025-01-21 | |

| 1PlusChem | 1P0013HC-500mg |

Benzene, 1-chloro-4-(chloromethyl)-2-methoxy- |

13726-18-6 | 95% | 500mg |

$559.00 | 2025-02-18 | |

| 1PlusChem | 1P0013HC-50mg |

Benzene, 1-chloro-4-(chloromethyl)-2-methoxy- |

13726-18-6 | 95% | 50mg |

$176.00 | 2025-02-18 | |

| Aaron | AR0013PO-500mg |

Benzene, 1-chloro-4-(chloromethyl)-2-methoxy- |

13726-18-6 | 95% | 500mg |

$585.00 | 2025-01-21 | |

| Crysdot LLC | CD12147905-1g |

1-Chloro-4-(chloromethyl)-2-methoxybenzene |

13726-18-6 | 95+% | 1g |

$491 | 2024-07-23 |

1-Chloro-4-(chloromethyl)-2-methoxybenzene 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

13726-18-6 (1-Chloro-4-(chloromethyl)-2-methoxybenzene) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13726-18-6)1-Chloro-4-(chloromethyl)-2-methoxybenzene

清らかである:99%

はかる:1g

価格 ($):536.0